
5-Fluoro-2-nitrobenzonitrile
Overview
Description
5-Fluoro-2-nitrobenzonitrile is an organic compound with the molecular formula C7H3FN2O2. It is characterized by the presence of fluorine, nitro, and cyano functional groups. This compound is used in various chemical processes and serves as a building block for the synthesis of more complex molecules .
Preparation Methods
5-Fluoro-2-nitrobenzonitrile can be synthesized from 2-fluorobenzonitrile via nitration. . The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.
Chemical Reactions Analysis
5-Fluoro-2-nitrobenzonitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different products.
Scientific Research Applications
5-Fluoro-2-nitrobenzonitrile is utilized in various scientific research applications:
Biology and Medicine: The compound is used in the synthesis of anti-tumor agents and other biologically active molecules.
Industry: It is employed in the production of pharmaceuticals and other fine chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-nitrobenzonitrile depends on the specific application and the target molecule it interacts with. In the synthesis of anti-tumor agents, for example, the compound may act as a precursor that undergoes further chemical transformations to yield the active drug. The molecular targets and pathways involved vary based on the final product synthesized from this compound.
Comparison with Similar Compounds
5-Fluoro-2-nitrobenzonitrile can be compared with other similar compounds such as:
2-Fluoro-5-nitrobenzonitrile: Similar in structure but with different positional isomerism.
2-Chloro-5-nitrobenzonitrile: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
2-Bromo-5-nitrobenzonitrile: Contains a bromine atom, which also affects its chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable compound in various chemical syntheses and applications.
Biological Activity
5-Fluoro-2-nitrobenzonitrile (C7H3FN2O2) is an organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research.
This compound is characterized by the presence of a fluorine atom, a nitro group, and a nitrile functional group attached to a benzene ring. Its molecular weight is approximately 166.11 g/mol, and it typically appears as a white to pale cream crystalline powder with a melting point ranging from 97.0 to 107.0 °C .
1. Interaction with Enzymes
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. It has been noted for its potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to significant alterations in cellular processes such as growth, differentiation, and apoptosis. The compound may also influence the activity of glutathione S-transferase isoenzymes, which are crucial for detoxification in cells.
2. Cellular Effects
Research indicates that this compound affects cellular signaling pathways and gene expression. For instance, it can modulate the expression of genes related to cell cycle regulation and apoptosis, potentially making it useful in cancer research. The compound's interactions at the molecular level can lead to changes in metabolic fluxes within cells, impacting overall cellular health and function.
Pharmacokinetics
The physicochemical properties of this compound suggest favorable pharmacokinetic profiles, including high gastrointestinal absorption and the potential for blood-brain barrier permeability. These characteristics are essential for its application in drug development.
Case Studies and Research Findings
Recent studies have highlighted various applications of this compound in drug synthesis and biological research:
- Antitumor Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antitumor properties, making them candidates for further development as anticancer agents.
- Synthesis of Bioactive Compounds : The compound serves as a scaffold for synthesizing more complex molecules with potential therapeutic applications. Its reactivity allows for versatile modifications leading to biologically active derivatives .
Comparative Analysis
To better understand the significance of this compound in biological contexts, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C7H3FN2O2 | Enzyme inhibition, potential anticancer activity |
5-Chloro-4-fluoro-2-nitrobenzonitrile | C7H3ClF2N2O2 | Antimicrobial properties |
5-Fluoro-2-iodo-4-nitrobenzonitrile | C7H3FINO2 | Enzyme inhibition, enhanced lipophilicity |
Properties
IUPAC Name |
5-fluoro-2-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEQYKYTIDJWTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395992 | |
Record name | 5-fluoro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50594-78-0 | |
Record name | 5-fluoro-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluoro-2-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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